![molecular formula C13H15N3O3S2 B5831802 4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B5831802.png)
4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a furylmethyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with a carbothioylating agent to form the intermediate 2-furylmethylcarbothioylamine. This intermediate is then reacted with a sulfonamide derivative, such as 4-aminobenzenesulfonamide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylmethyl ketones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
2-Furylmethylamine: Shares the furylmethyl group but lacks the sulfonamide moiety.
Sulfanilamide: Another sulfonamide with a different aromatic structure.
Uniqueness
4-[({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of a furylmethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c14-21(17,18)12-5-3-10(4-6-12)8-15-13(20)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H2,14,17,18)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWHUZCKUAQYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5831723.png)

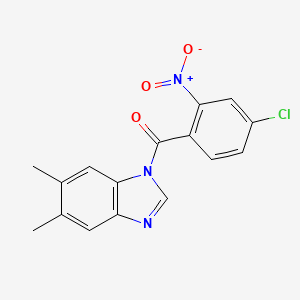
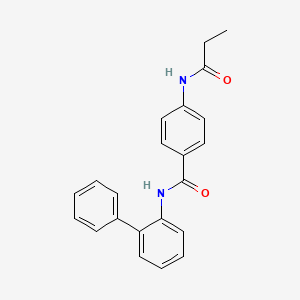
![N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
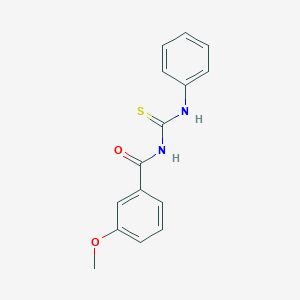
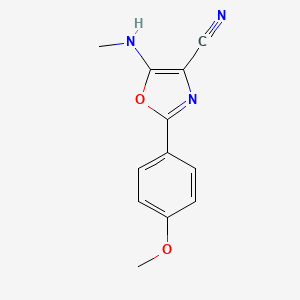
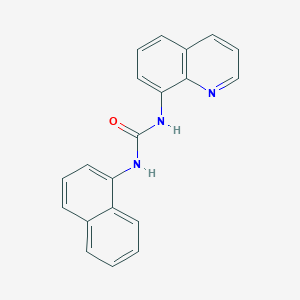

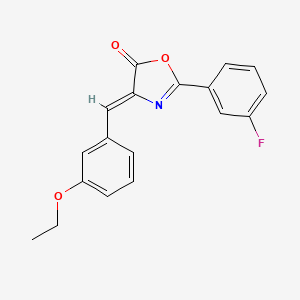

![(4-{[(3-Methoxyphenyl)carbonyl]amino}phenyl)acetic acid](/img/structure/B5831792.png)
